molecular formula C18H19N5O3 B11701446 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B11701446
M. Wt: 353.4 g/mol
InChI Key: VRPZOVPNDPJNCF-UNOMPAQXSA-N
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Description

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide typically involves the reaction of 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid with 3,4-dimethoxybenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit cancer cell proliferation by inducing apoptosis through the activation of certain signaling pathways . The benzotriazole ring and hydrazide group play crucial roles in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of a benzotriazole ring and a hydrazide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H19N5O3/c1-25-16-8-7-13(11-17(16)26-2)12-19-21-18(24)9-10-23-15-6-4-3-5-14(15)20-22-23/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)/b19-12-

InChI Key

VRPZOVPNDPJNCF-UNOMPAQXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)CCN2C3=CC=CC=C3N=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2)OC

Origin of Product

United States

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